molecular formula C10H9ClN2O B11891754 2-Chloro-8-ethoxyquinoxaline

2-Chloro-8-ethoxyquinoxaline

Cat. No.: B11891754
M. Wt: 208.64 g/mol
InChI Key: RCJLULMJZDHQCM-UHFFFAOYSA-N
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Description

2-Chloro-8-ethoxyquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities. The molecular formula of this compound is C10H9ClN2O .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-ethoxyquinoxaline can be achieved through various methods. One common method involves the reaction of 2-chloroquinoxaline with ethyl alcohol in the presence of a base. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-ethoxyquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoxaline derivative, while oxidation can produce a quinoxaline N-oxide .

Scientific Research Applications

2-Chloro-8-ethoxyquinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-8-ethoxyquinoxaline involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or interfere with cellular processes. For example, it has been shown to inhibit the replication of certain viruses by targeting viral enzymes and disrupting their life cycle .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-ethoxyquinoxaline
  • 2-Chloro-6-methoxyquinoxaline
  • 2,7-Dichloroquinoxaline

Uniqueness

2-Chloro-8-ethoxyquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group at the 8-position and chlorine at the 2-position make it a valuable compound for various applications, distinguishing it from other quinoxaline derivatives .

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

2-chloro-8-ethoxyquinoxaline

InChI

InChI=1S/C10H9ClN2O/c1-2-14-8-5-3-4-7-10(8)13-9(11)6-12-7/h3-6H,2H2,1H3

InChI Key

RCJLULMJZDHQCM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=NC=C(N=C21)Cl

Origin of Product

United States

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